18-Rabieta-8,11,13-triene-4,15-diol, also known as 18-Norabieta-8,11,13-triene-4,15-diol, is a natural compound derived from the genus Pinus within the family Pinaceae. This compound is categorized as a diterpenoid, which is a class of terpenes consisting of four isoprene units. The compound has a molecular formula of and a molecular weight of approximately 288.42 g/mol. Its CAS number is 203455-81-6, and it can be utilized as a reference standard in various scientific applications .
The synthesis of 18-Rabieta-8,11,13-triene-4,15-diol can be achieved through several methods, primarily focusing on the extraction from natural sources or synthetic organic chemistry techniques. One notable source includes the cones of Larix kaempferi, where this compound was isolated alongside other diterpenoids. The isolation process typically involves solvent extraction followed by chromatographic purification techniques to obtain the desired compound in pure form .
The extraction process generally involves:
The molecular structure of 18-Rabieta-8,11,13-triene-4,15-diol features a complex arrangement typical of diterpenoids. It contains multiple rings and functional groups that contribute to its biological activity. The structural representation can be denoted using SMILES notation: CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O .
The chemical reactivity of 18-Rabieta-8,11,13-triene-4,15-diol is influenced by its functional groups and structural features. It may participate in various organic reactions such as:
These reactions are crucial for modifying its structure to enhance biological activity or for synthesizing derivatives with potential pharmaceutical applications .
The specific reaction conditions (temperature, pressure, catalysts) can significantly affect the yield and purity of the product formed during these reactions.
The mechanism of action for 18-Rabieta-8,11,13-triene-4,15-diol remains an area of active research. Preliminary studies suggest that its biological effects may be mediated through interactions with cellular receptors or enzymes involved in metabolic pathways.
Research indicates that diterpenoids like 18-Rabieta-8,11,13-triene-4,15-diol may exhibit anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways within cells .
18-Rabieta-8,11,13-triene-4,15-diol has several scientific applications:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7